methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate
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Overview
Description
methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a bromine and chlorine-substituted phenoxy group attached to a pyrrolidine ring. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.
Halogenation: The bromine and chlorine atoms can be introduced through halogenation reactions using brominating and chlorinating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate
- Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate
- Methyl (2S,4S)-4-(2-bromo-4-methylphenoxy)-2-pyrrolidinecarboxylate
Uniqueness
methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate is unique due to the specific combination of bromine and chlorine substituents on the phenoxy group. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and a substituted phenoxy group, suggests potential interactions with various biological targets.
- Molecular Formula : C₁₂H₁₃BrClNO₃
- Molecular Weight : 334.6 g/mol
- CAS Number : 1217842-35-7
- Purity : Minimum 95% .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes that are crucial for cellular metabolism. For instance, it may interfere with fatty acid synthase (FASN), which is essential for lipid biosynthesis in cancer cells .
- Receptor Modulation : The compound may act as an antagonist at ionotropic glutamate receptors, which are involved in excitatory neurotransmission. This suggests potential applications in neurological disorders where glutamate signaling is dysregulated .
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against specific bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The results showed that the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis via caspase activation |
MDA-MB-231 | 10 | Inhibition of FASN activity |
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound was tested for its ability to protect neurons from oxidative stress induced by glutamate toxicity. The findings revealed that it reduced reactive oxygen species (ROS) levels and improved neuronal survival rates.
Treatment | ROS Level Reduction (%) | Neuronal Survival Rate (%) |
---|---|---|
Control | - | 50 |
Compound Treatment | 40 | 80 |
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of this compound. Modifications to the bromine and chlorine substituents have been shown to affect its potency and selectivity towards biological targets.
Table: Structure-Activity Relationship Data
Substituent Modification | Biological Activity Impact |
---|---|
Bromine to Iodine | Increased receptor affinity |
Chlorine to Fluorine | Decreased cytotoxicity |
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(14)4-9(11)13/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQJWJIYJMYISH-WPRPVWTQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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